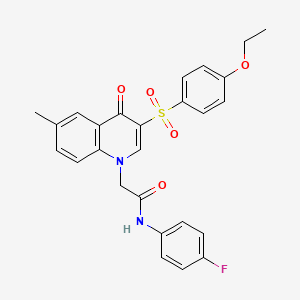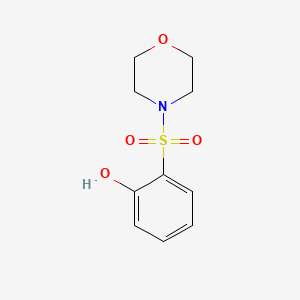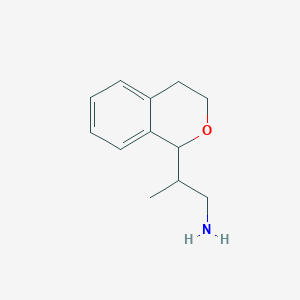![molecular formula C15H10O5 B2804456 2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid CAS No. 307524-21-6](/img/structure/B2804456.png)
2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(6-Oxobenzo[c]chromen-3-yl)oxyacetic acid” is determined by its molecular formula, C15H10O5. Various spectroscopic techniques such as NMR and IR spectroscopy can be used to analyze the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 270.24 and a density of 1.4±0.1 g/cm3 . Its boiling point is 507.2±33.0 °C at 760 mmHg .Scientific Research Applications
Synthesis of Novel Compounds
Research has focused on synthesizing novel compounds based on the core structure of coumarin, such as triazole derivatives and chromene-2-one derivatives, demonstrating the versatility of coumarin-based compounds in chemical synthesis. These studies explore the synthesis routes and characterize the compounds using advanced analytical techniques, providing a foundation for further exploration of their potential applications (Mottaghinejad & Alibakhshi, 2018).
Material Science Applications
In material science, coumarin derivatives have been used to synthesize new aromatic polyamides with photosensitive properties. These polymers exhibit good thermal properties and increased solubility in various solvents, which is beneficial for creating flexible, transparent films. This research suggests potential applications in the development of photoresponsive materials (Nechifor, 2009).
Antineoplastic Activity
Several studies have investigated the antineoplastic (anti-cancer) activity of coumarin derivatives, identifying compounds with promising efficacy against human tumor cell lines. This highlights the potential of coumarin-based molecules in the development of new cancer therapies. Specific derivatives have shown significant activity, suggesting a new avenue for the design of antitumor agents (Gašparová et al., 2013).
Antimicrobial Activity
Coumarin derivatives have also been synthesized and evaluated for their antimicrobial properties. Research indicates that certain coumarin-based compounds exhibit good to excellent antimicrobial activity, which could lead to the development of new antibacterial and antifungal agents (Banothu & Bavanthula, 2012).
Synthesis of Hybrid Molecules
The creation of indole-coumarin hybrids has shown improved biological activity and selectivity, with potential applications in drug development. These hybrids have been evaluated for their anticancer properties and their ability to interact with biological targets such as the Bcl-2 gene, which plays a critical role in tumorigenesis (Kamath et al., 2015).
Future Directions
properties
IUPAC Name |
2-(6-oxobenzo[c]chromen-3-yl)oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-14(17)8-19-9-5-6-11-10-3-1-2-4-12(10)15(18)20-13(11)7-9/h1-7H,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWOHWRZIZVLTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC(=O)O)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-3-yl)acetic acid](/img/structure/B2804373.png)
![Ethyl 4-[[2-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]acetyl]amino]benzoate](/img/structure/B2804374.png)
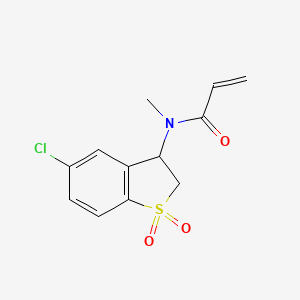

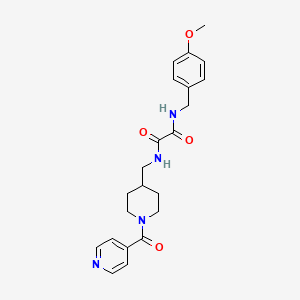
![6-Ethoxy-2-((4-nitrobenzyl)thio)benzo[d]thiazole](/img/structure/B2804382.png)
![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2804388.png)
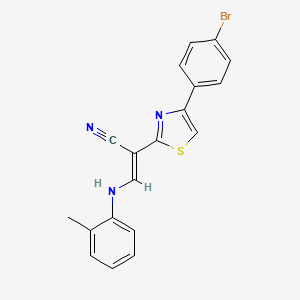

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2804391.png)
